Cas no 2751691-05-9 (rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid)

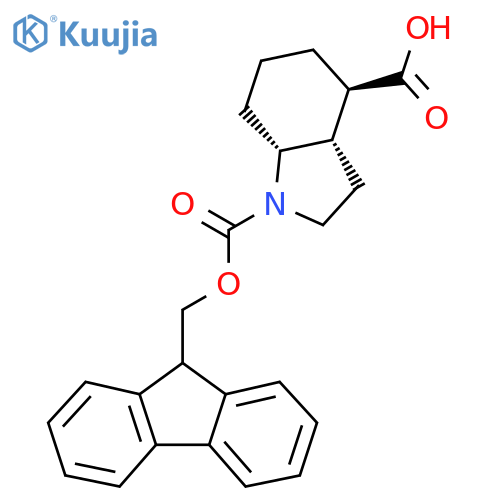

2751691-05-9 structure

商品名:rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Z4615488651

- (3As,4R,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid

- rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid

- rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid

-

- インチ: 1S/C24H25NO4/c26-23(27)20-10-5-11-22-19(20)12-13-25(22)24(28)29-14-21-17-8-3-1-6-15(17)16-7-2-4-9-18(16)21/h1-4,6-9,19-22H,5,10-14H2,(H,26,27)/t19-,20+,22+/m0/s1

- InChIKey: UAOYEOVKALCTLG-TUNNFDKTSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC[C@H]2[C@H](C(=O)O)CCC[C@@H]12)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 614

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 66.8

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27148092-0.05g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid |

2751691-05-9 | 95.0% | 0.05g |

$344.0 | 2025-03-20 | |

| Enamine | EN300-27148092-1.0g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid |

2751691-05-9 | 95.0% | 1.0g |

$1485.0 | 2025-03-20 | |

| Enamine | EN300-27148092-10g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid |

2751691-05-9 | 95% | 10g |

$6390.0 | 2023-09-11 | |

| 1PlusChem | 1P028DXN-100mg |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 100mg |

$699.00 | 2024-05-07 | |

| Aaron | AR028E5Z-1g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 1g |

$2067.00 | 2023-12-15 | |

| Aaron | AR028E5Z-100mg |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 100mg |

$734.00 | 2023-12-15 | |

| Aaron | AR028E5Z-2.5g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 2.5g |

$4029.00 | 2023-12-15 | |

| 1PlusChem | 1P028DXN-1g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 1g |

$1898.00 | 2024-05-07 | |

| Aaron | AR028E5Z-5g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid |

2751691-05-9 | 95% | 5g |

$5950.00 | 2023-12-15 | |

| Enamine | EN300-27148092-0.5g |

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid |

2751691-05-9 | 95.0% | 0.5g |

$1158.0 | 2025-03-20 |

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2751691-05-9 (rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 57707-64-9(2-azidoacetonitrile)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量